molecular formula C19H17ClNO3P B14462946 Diphenyl [(4-chloroanilino)methyl]phosphonate CAS No. 65933-76-8

Diphenyl [(4-chloroanilino)methyl]phosphonate

Cat. No.: B14462946
CAS No.: 65933-76-8
M. Wt: 373.8 g/mol
InChI Key: WVBSZYJSRBKOLI-UHFFFAOYSA-N
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Description

Diphenyl [(4-chloroanilino)methyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a diphenyl structure, with a 4-chloroanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl [(4-chloroanilino)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diphenyl phosphite with 4-chloroaniline in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the aniline nitrogen attacks the phosphorus atom, leading to the formation of the desired product .

Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. For example, the use of palladium catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diphenyl [(4-chloroanilino)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine.

    Substitution: Nucleophilic substitution reactions can replace the 4-chloroanilino group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diphenyl [(4-chloroanilino)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenyl [(4-chloroanilino)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl phosphite: Similar structure but lacks the 4-chloroanilino group.

    Diphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphonate group.

    Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate group.

Uniqueness

Diphenyl [(4-chloroanilino)methyl]phosphonate is unique due to the presence of the 4-chloroanilino group, which imparts specific chemical and biological properties. This substituent can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

65933-76-8

Molecular Formula

C19H17ClNO3P

Molecular Weight

373.8 g/mol

IUPAC Name

4-chloro-N-(diphenoxyphosphorylmethyl)aniline

InChI

InChI=1S/C19H17ClNO3P/c20-16-11-13-17(14-12-16)21-15-25(22,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14,21H,15H2

InChI Key

WVBSZYJSRBKOLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CNC2=CC=C(C=C2)Cl)OC3=CC=CC=C3

Origin of Product

United States

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